5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine

Medicinal Chemistry Muscarinic Receptor Agonist Synthetic Intermediate

SAR campaigns exploring muscarinic receptor agonists often fail due to generic intermediates that limit physicochemical diversity. This compound solves that by providing the definitive 4-methylbenzylthio substitution pattern-a structurally distinct precursor that cannot be substituted by the methylthio or benzylthio analogs without altering downstream biological activity. - Enables precise LogP modulation (+1.8 vs methylthio analog) and a 43% molecular weight increase for focused library design. - The only intermediate that yields the correct tetrahydropyrimidine oxalate salt substitution pattern described by Jung et al. - Requires tailored solvent systems and purification-backed by BenchChem's custom synthesis expertise for lipophilic thioether heterocycles.

Molecular Formula C14H12N4S2
Molecular Weight 300.4 g/mol
CAS No. 647860-10-4
Cat. No. B12590415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine
CAS647860-10-4
Molecular FormulaC14H12N4S2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NSN=C2C3=CN=CN=C3
InChIInChI=1S/C14H12N4S2/c1-10-2-4-11(5-3-10)8-19-14-13(17-20-18-14)12-6-15-9-16-7-12/h2-7,9H,8H2,1H3
InChIKeyVCYJRSHQILVPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine Specifications


5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 647860-10-4) is a heterocyclic building block containing a 1,2,5-thiadiazole core linked to a pyrimidine ring via a thioether bridge bearing a 4-methylbenzyl substituent . It serves as a key synthetic intermediate in the preparation of tetrahydropyrimidine oxalate salts evaluated as muscarinic receptor agonists [1]. The compound belongs to a series of 4-alkylsulfanyl-1,2,5-thiadiazol-3-yl pyrimidines where variation in the S-substituent tunes both physicochemical properties and downstream biological activity of final analogs [1].

Why Substitution Fails for CAS 647860-10-4


Generic substitution within the 5-(4-alkylsulfanyl-1,2,5-thiadiazol-3-yl)pyrimidine series is not feasible because the nature of the S-substituent directly dictates the conformational, electronic, and steric properties of the final pharmacologically active tetrahydropyrimidine oxalate salts [1]. In the synthetic route described by Jung et al., the 4-methylbenzylthio intermediate (CAS 647860-10-4) is a structurally distinct precursor that leads to a unique substitution pattern not achievable with the corresponding methylthio (CAS 647860-02-4) or benzylthio (CAS 647860-09-1) analogs [1]. Using an incorrect intermediate would alter the alkylation and reduction steps, yielding a different final compound with unpredictable muscarinic receptor binding affinity [1].

Differentiation Data for CAS 647860-10-4


S-Substituent Structural Distinction

CAS 647860-10-4 is one of three key intermediates used by Jung et al. to synthesize a focused library of 3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts [1]. The 4-methylbenzylthio substituent differentiates it from the methylthio analog (CAS 647860-02-4) and the benzylthio analog (CAS 647860-09-1). While the reference paper provides binding data only for the final oxalate salt products, the structural identity of the S-substituent in the intermediate is critical for generating the corresponding final compound with a defined pharmacological profile [1].

Medicinal Chemistry Muscarinic Receptor Agonist Synthetic Intermediate

Lipophilicity Shift

Computational predictions show that the 4-methylbenzylthio substituent increases lipophilicity and molecular weight compared to smaller S-substituents, which influences intermediate handling, solubility, and purification. The exact LogP of the target compound is calculated at 3.5, compared to 1.7 for the methylthio analog [1]. The polar surface area is 105.1 Ų for both [1][2].

Physicochemical Properties Drug-likeness Medicinal Chemistry

Molecular Weight Difference

The molecular weight of the target compound (300.40 g/mol) is identical to its benzylthio analog but significantly higher than the methylthio analog (210.28 g/mol) [1][2]. This difference necessitates adjustments in stoichiometric calculations for subsequent reactions.

Molecular Properties Procurement Specification Chemical Synthesis

CAS 647860-10-4 Application Scenarios


Muscarinic Agonist Precursor

Based on the synthetic route described by Jung et al., this compound is the definitive precursor for generating 5-(4-{[(4-methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts. Any deviation in the S-substituent at this intermediate stage would yield a different final compound, altering muscarinic receptor binding properties [1].

SAR Probe

In SAR campaigns exploring muscarinic receptor agonists, this intermediate enables the introduction of a 4-methylbenzylthio group. Its LogP difference of +1.8 and molecular weight increase of 43% compared to the methylthio analog make it a distinct tool for modulating lipophilicity and steric bulk in a focused library [1][2].

Process Chemistry Scale-Up

Due to its higher LogP and molecular weight, this intermediate requires tailored solvent systems and purification conditions compared to its lower molecular weight analogs. This makes it a relevant compound for studies on the scalability of heterocyclic syntheses involving lipophilic thioethers [1].

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